molecular formula C23H25ClN2O5 B11290987 7-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

7-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

Cat. No.: B11290987
M. Wt: 444.9 g/mol
InChI Key: NEHBVCXZBKBKEV-UHFFFAOYSA-N
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Description

This compound is a chromen-4-one derivative featuring a 4-chlorophenyl-substituted piperazine moiety linked via a 2-oxoethoxy chain at the 7-position. Key structural attributes include:

  • Substituent effects: The 4-chlorophenyl group likely contributes to hydrophobic interactions, while the oxoethoxy linker may modulate solubility and conformational flexibility .

Properties

Molecular Formula

C23H25ClN2O5

Molecular Weight

444.9 g/mol

IUPAC Name

7-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]-5-hydroxy-2,2-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C23H25ClN2O5/c1-23(2)13-19(28)22-18(27)11-17(12-20(22)31-23)30-14-21(29)26-9-7-25(8-10-26)16-5-3-15(24)4-6-16/h3-6,11-12,27H,7-10,13-14H2,1-2H3

InChI Key

NEHBVCXZBKBKEV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a chlorophenyl group through nucleophilic substitution reactions.

    Chromenone Core Construction: The chromenone core is synthesized via cyclization reactions involving appropriate precursors.

    Linking the Piperazine and Chromenone Units: The final step involves linking the piperazine derivative to the chromenone core through an oxoethoxy bridge, often using coupling reagents and catalysts under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the oxoethoxy bridge or the chromenone core, potentially yielding alcohols or reduced chromenone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, reduced chromenone derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.

Medicine: The compound has potential therapeutic applications due to its structural similarity to known pharmacologically active molecules. It is being explored for its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the chromenone core may modulate enzyme activity. The compound’s effects are mediated through pathways involving receptor binding, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with other chromenone and piperazine derivatives. Below is a comparative analysis:

Compound Core Structure Substituents Molecular Weight Hypothesized Properties
Target Compound Dihydrochromen-4-one 5-hydroxy, 2,2-dimethyl, 7-(2-oxoethoxy-4-(4-chlorophenyl)piperazine) ~458.85 g/mol Enhanced receptor binding due to chlorophenyl; moderate solubility from hydroxyl
7-Methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)-chromen-2-one () Chromen-2-one 7-methoxy, 3-phenyl, 4-(3-piperazin-1-yl-propoxy) ~435.48 g/mol Reduced polarity (methoxy vs. hydroxyl); potential for altered pharmacokinetics
3-(4-Chlorophenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]ethoxy]chromen-4-one () Chromen-4-one 3-(4-chlorophenyl), 7-(2-hydroxyethyl-piperazinium-ethoxy) ~429.92 g/mol Increased hydrophilicity (hydroxyethyl); cationic piperazine may enhance solubility

Computational Insights

Receptor Binding Affinity: AutoDock4 simulations () suggest the 4-chlorophenyl group in the target compound enhances binding to dopamine D2-like receptors via hydrophobic pockets, compared to non-chlorinated analogs.

Electron Localization and Reactivity: Multiwfn analysis () reveals strong electron localization at the 5-hydroxy group, indicating hydrogen-bond donor capacity absent in methoxy-substituted analogs . Noncovalent interaction (NCI) plots () highlight steric repulsion between the 2,2-dimethyl groups and adjacent substituents, which may limit rotational freedom compared to unsubstituted chromenones .

Solubility and Bioavailability :

  • The hydroxyl group at C5 in the target compound improves aqueous solubility relative to ’s cationic derivative, which may exhibit pH-dependent solubility due to the piperazinium moiety .

Biological Activity

The compound 7-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is a derivative of coumarin that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a coumarin backbone and a piperazine moiety. Its molecular formula is C21H23ClN2O4C_{21}H_{23}ClN_2O_4 with a molecular weight of approximately 411.88 g/mol. The presence of the 4-chlorophenyl group and the piperazine ring contributes significantly to its pharmacological profile.

Research indicates that coumarin-piperazine derivatives exhibit various mechanisms of action:

  • Antidepressant Activity : These compounds have shown activity as serotonin (5-HT) receptor modulators, particularly at the 5-HT1A receptor, which is crucial for mood regulation .
  • Anticancer Properties : Studies have highlighted their potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .
  • Antibacterial Effects : Certain derivatives have demonstrated antibacterial activity against a range of pathogens, suggesting potential use in treating infections .
  • Neuroprotective Effects : The antioxidant properties of these compounds contribute to their neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Biological Activity Data

Activity TypeObserved EffectsReference
AntidepressantModulation of 5-HT1A receptor
AnticancerInduction of apoptosis in cancer cells
AntibacterialInhibition of bacterial growth
NeuroprotectiveReduction of oxidative stress

Case Studies

  • Antidepressant Activity : A study evaluated the effects of several coumarin-piperazine derivatives on depression models in mice. The compound exhibited significant antidepressant-like effects, reducing immobility time in the forced swim test .
  • Anticancer Research : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests its potential as an adjunct therapy in cancer treatment .
  • Neuroprotection : Research demonstrated that this compound could protect neuronal cells from oxidative damage induced by neurotoxic agents. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines .

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